N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent against cancer cells. It has shown cytotoxic effects against various human tumor cell lines.
Coordination Chemistry: It can form stable complexes with transition metals, which are of interest for their catalytic and biological activities.
Material Science: The compound’s ability to form crystalline structures makes it useful in the study of crystal engineering and material properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins involved in cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with redox metabolism and mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichlorophenyl group enhances its potential as an antiproliferative agent and its ability to form stable metal complexes .
Properties
Molecular Formula |
C13H9Cl2N3O |
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Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-9(7-12(11)15)8-17-18-13(19)10-3-5-16-6-4-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
QUEWUOJFERKSEI-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
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